molecular formula C14H16FNO B2959733 5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole CAS No. 1707358-32-4

5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole

Cat. No. B2959733
M. Wt: 233.286
InChI Key: CZJKPVIKQHODTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole” has been reported in the literature . A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .

Scientific Research Applications

Synthetic Methodology

Fluorinated heteroaromatic compounds, including fluorinated indoles, are crucial in the development of new synthetic methodologies. For example, Yuan et al. (2017) reported a transition-metal-free decarboxylative fluorination of electron-rich heteroaromatics, which could be relevant to the synthesis of compounds similar to 5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole. This method allows for the effective synthesis of monofluorinated indoles, a category to which the compound may belong, highlighting the importance of fluorination techniques in medicinal chemistry and synthetic organic chemistry (Yuan, Yao, & Tang, 2017).

Medicinal Chemistry

Compounds structurally related to 5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole are extensively researched in medicinal chemistry for their potential therapeutic applications. For instance, Wang et al. (2016) synthesized a series of indolyl substituted tetrahydropyrano[4,3-c]pyrazole derivatives via a domino method and evaluated their in vitro antitumor activity. Such studies indicate the potential of fluorinated indoles and their derivatives in the development of new anticancer agents, suggesting that 5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole could have similar applications in drug discovery (Wang et al., 2016).

Future Directions

Future research could focus on the synthesis, characterization, and application of “5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole”. Given the biological relevance of compounds containing a tetrahydropyran ring system, this compound could potentially have interesting applications in medicinal chemistry .

properties

IUPAC Name

5-fluoro-3-(oxan-4-ylmethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c15-12-1-2-14-13(8-12)11(9-16-14)7-10-3-5-17-6-4-10/h1-2,8-10,16H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJKPVIKQHODTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole

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